![molecular formula C17H17NO4 B2782153 Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate CAS No. 24451-08-9](/img/structure/B2782153.png)
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate
Overview
Description
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is a unique chemical compound with the linear formula C17H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is represented by the SMILES stringO=C (C (OCC)=O)NC1=CC=C (OCC2=CC=CC=C2)C=C1
. This indicates the presence of an ester group (C (OCC)=O), an amine group (NC1), and a benzyloxy group (OCC2=CC=CC=C2) in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate are not detailed in the search results, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications
Production of Anti-Hypertension Drugs
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate can be used in the production of various anti-hypertension drugs . It is used to produce Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], a useful intermediate for the synthesis of these drugs . The process involves microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .
Production of ACE Inhibitors
The compound is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Biocatalytic Asymmetric Reduction
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases is another application . This process has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .
Production of Pril Drugs
®-2-hydroxy-4-phenylbutanoate esters (OPBE), one class of chiral alcohols, are important precursors for the production of serials of angiotensin-converting enzymes (ACE) inhibitors, generally named as pril drugs (benazepril, cilazapril, quinapril, and ramipril) .
Resonance Stabilization
The presence of the benzene ring in the compound allows for resonance stabilization of benzylic carbocations . This property can be exploited in various chemical reactions .
Production of Chiral Precursors
The compound can be used in the preparation of key chiral precursor ®-HPBE, which is of special and increasingly interests .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-oxo-2-(4-phenylmethoxyanilino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)16(19)18-14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLOVSVPJGCCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366794 | |
Record name | ST089557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate | |
CAS RN |
24451-08-9 | |
Record name | ST089557 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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